molecular formula C13H12F3N3OS2 B4430806 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No.: B4430806
M. Wt: 347.4 g/mol
InChI Key: CTJXYALOVPYTFX-UHFFFAOYSA-N
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a complex organic compound featuring both trifluoromethyl and thiadiazole groups

Properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c14-13(15,16)11-18-19-12(22-11)17-10(20)9-6-7-4-2-1-3-5-8(7)21-9/h6H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJXYALOVPYTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety, followed by cyclization to form the cyclohepta[b]thiophene structure. Reaction conditions often involve the use of strong acids or bases, specific temperatures, and organic solvents like dichloromethane or acetonitrile. Precision in timing and conditions is crucial to ensure proper formation of the desired compound.

Industrial Production Methods: For industrial-scale production, methods may include high-pressure reactors and continuous flow synthesis to maximize yield and efficiency. This allows for the scalable production of the compound while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidative reactions, particularly at the thiadiazole ring, potentially leading to sulfoxide or sulfone derivatives.

  • Reduction: : The compound can be reduced, which might involve the conversion of the trifluoromethyl group or reduction of any double bonds within the cyclohepta[b]thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, oxygen, or other oxidizing agents.

  • Reduction: : Hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed from These Reactions: The products can vary widely, often leading to structurally diverse derivatives that retain the core pharmacophore for further application in research and industry.

Scientific Research Applications

The compound shows potential in multiple fields due to its distinct functional groups and reactive sites:

  • Chemistry: : Utilized in the synthesis of more complex molecules and as a reactant in the study of chemical reactivity and mechanism.

  • Biology: : Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

  • Medicine: : Explored for potential therapeutic effects, particularly as inhibitors or modulators of biological pathways.

  • Industry: : Used in material science for the development of new polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound can involve interactions with specific molecular targets, such as enzymes or receptors. Its effects are mediated through its ability to form hydrogen bonds, van der Waals forces, or covalent interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene

  • 5-(trifluoromethyl)-1,3,4-thiadiazole

  • Cyclohepta[b]thiophene derivatives

Uniqueness: The inclusion of both the trifluoromethyl and thiadiazole groups makes this compound uniquely reactive and versatile, combining the properties of each functional group to enhance its chemical and biological activity.

So, how does that sit with you? Anything more you need?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

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